2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole
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Overview
Description
The compound “2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzodiazole core, which is a heterocyclic compound containing a benzene ring fused to a diazole ring . The molecule also has methoxy and phenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzodiazole core provides a rigid, planar structure, while the methoxy and phenyl groups add complexity and functionality to the molecule .Scientific Research Applications
Annular Tautomerism in Curcuminoid NH-pyrazoles
Research on the structures of NH-pyrazoles, which have phenolic residues, demonstrates complex patterns of hydrogen bonds and tautomerism, similar to the interactions that could be expected in the study of "2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole" due to its phenolic and ether functionalities. The study of tautomerism in solution and solid states via NMR spectroscopy could provide insights into the stability and reactivity of such compounds (Cornago et al., 2009).
Lactonization Products Study
Structural analyses of lactonization products offer insights into the favored pathways for chemical transformations. Such studies are relevant for understanding the reactivity of complex organic molecules, including potential cyclization or transformation reactions of "this compound" under various conditions (Evans et al., 1995).
Large-Scale Synthesis for Pharmaceutical Applications
The development of a prototype process for the large-scale synthesis of a compound designed for the treatment of various disorders demonstrates the importance of efficient synthesis methods in pharmaceutical research. This could be applicable for synthesizing "this compound" for potential therapeutic applications (Kucerovy et al., 1997).
Metabolism and Endocrine-Disrupting Activity Study
Understanding the metabolism of UV-filter benzophenone-3 by liver microsomes and its effect on endocrine-disrupting activity highlights the significance of metabolic studies in assessing the safety and biological impact of chemical compounds. Similar metabolic and activity studies could be relevant for assessing the biological interactions of "this compound" (Watanabe et al., 2015).
Antimicrobial Activity of Thiazoles and Their Derivatives
The study of the synthesis of thiazoles and their derivatives with antimicrobial activities illustrates the potential of organic compounds in developing new antimicrobial agents. Research into similar compounds could explore the antimicrobial potential of "this compound" (Wardkhan et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-28-21-10-6-7-11-23(21)31-15-14-27-20-9-5-4-8-19(20)26-25(27)17-18-12-13-22(29-2)24(16-18)30-3/h4-13,16H,14-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLEECCCVZDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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